
zinc(II)iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc(II)iodide, also known as zinc iodide, is a chemical compound with the formula ZnI₂. It is composed of zinc and iodine and is typically found in a white crystalline form. This compound is used in various applications, including homeopathy, where it is believed to have therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: zinc(II)iodide can be synthesized through the direct reaction of zinc and iodine. The reaction is typically carried out in an aqueous solution, where zinc metal is dissolved in hydroiodic acid (HI) to form zinc iodide:
Zn+2HI→ZnI2+H2
Industrial Production Methods: Industrial production of zinc iodide involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high purity and yield. The resulting zinc iodide is then purified through recrystallization .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where zinc is oxidized, and iodine is reduced.
Substitution Reactions: It can participate in substitution reactions where iodide ions are replaced by other halides or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can oxidize zinc iodide to form zinc oxide (ZnO) and iodine (I₂).
Reducing Agents: Zinc iodide can be reduced back to zinc metal using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Zinc Oxide (ZnO): Formed during oxidation reactions.
Zinc Metal (Zn): Formed during reduction reactions.
Iodine (I₂): Released during oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: zinc(II)iodide is used as a reagent in various chemical reactions, particularly in organic synthesis. It serves as a source of iodide ions in substitution reactions.
Biology and Medicine: In homeopathy, zincum iodatum is believed to have therapeutic effects and is used to treat conditions like respiratory difficulties and cough.
Industry: Zinc iodide is used in the manufacturing of certain types of batteries and as a component in some types of photographic emulsions .
Wirkmechanismus
The mechanism of action of zincum iodatum in biological systems is not well understood. In general, zinc ions play crucial roles in various enzymatic processes, acting as cofactors for numerous enzymes. Iodide ions are essential for thyroid function, where they are incorporated into thyroid hormones. the specific pathways and molecular targets of zincum iodatum in homeopathic applications remain unclear .
Vergleich Mit ähnlichen Verbindungen
Zinc Chloride (ZnCl₂): Similar to zinc iodide but with chloride ions instead of iodide. It is used in various industrial applications, including as a flux in soldering.
Zinc Bromide (ZnBr₂): Another halide of zinc, used in organic synthesis and as a radiation shielding material.
Zinc Fluoride (ZnF₂): Used in the production of phosphors and as a catalyst in organic reactions.
Uniqueness of Zincum Iodatum: zinc(II)iodide is unique due to its specific combination of zinc and iodide ions, which imparts distinct chemical properties. Its use in homeopathy sets it apart from other zinc halides, which are primarily used in industrial and chemical applications .
Eigenschaften
Molekularformel |
I2Zn |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
zinc;diiodide |
InChI |
InChI=1S/2HI.Zn/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
UAYWVJHJZHQCIE-UHFFFAOYSA-L |
Kanonische SMILES |
[Zn+2].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


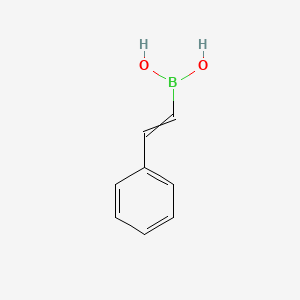
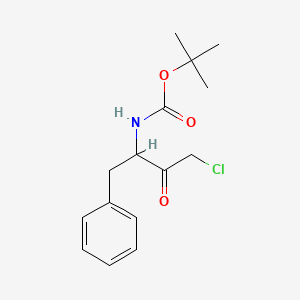
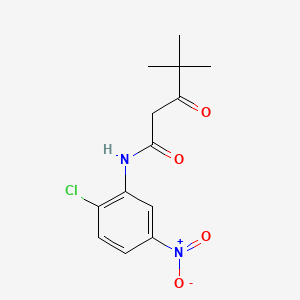
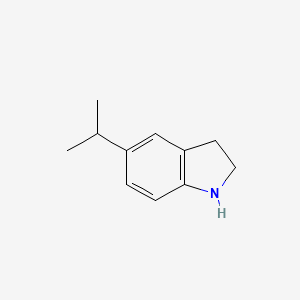
![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
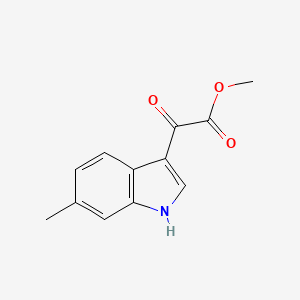

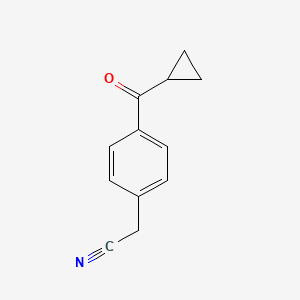
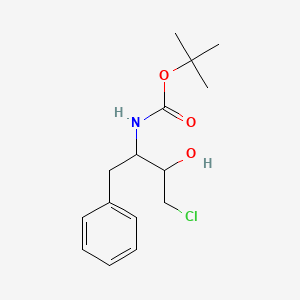
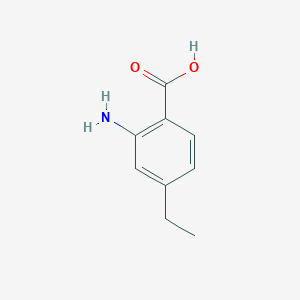
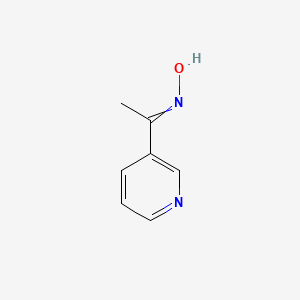
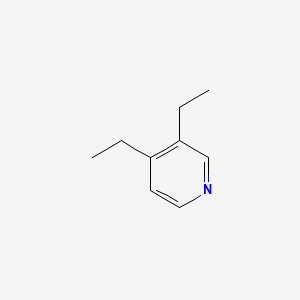
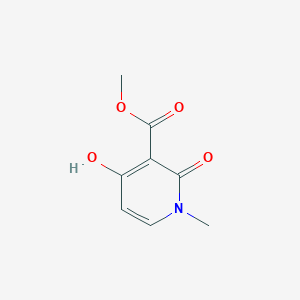
![5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B8815731.png)
